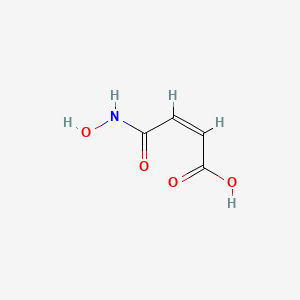
N-hydroxy-maleamic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-maleamic acid is a compound derived from maleic anhydride and hydroxylamine. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-maleamic acid can be synthesized through the reaction of maleic anhydride with hydroxylamine. The reaction typically involves the following steps:
- Dissolving maleic anhydride in a suitable solvent such as tetrahydrofuran (THF).
- Adding hydroxylamine hydrochloride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-maleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy-maleimide.
Reduction: Reduction reactions can convert it into maleamic acid.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound acid under mild conditions.
Major Products Formed
Oxidation: N-hydroxy-maleimide.
Reduction: Maleamic acid.
Substitution: Various substituted maleamic acids depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-maleamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N-hydroxy-maleamic acid involves its ability to form stable complexes with metal ions and participate in redox reactions. It can act as a ligand, coordinating with metal centers and influencing their reactivity. This property makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-phthalimide: Similar in structure but derived from phthalic anhydride.
N-hydroxy-succinimide: Derived from succinic anhydride and widely used in bioconjugation.
Uniqueness
N-hydroxy-maleamic acid is unique due to its specific reactivity and ability to form stable complexes with metal ions. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds.
Properties
CAS No. |
4296-73-5 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(Z)-4-(hydroxyamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(5-9)1-2-4(7)8/h1-2,9H,(H,5,6)(H,7,8)/b2-1- |
InChI Key |
AJDJOIBQIDHDTG-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NO |
Canonical SMILES |
C(=CC(=O)O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















